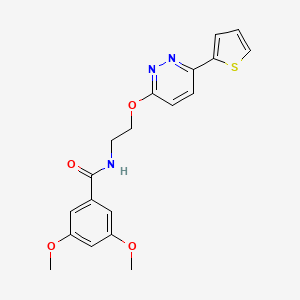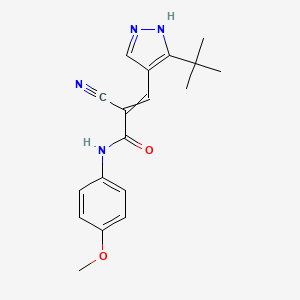
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyrazole-based compound that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves its ability to inhibit various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects:
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. Additionally, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at relatively low concentrations. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. One potential direction is to study its potential use as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine its safety and toxicity profile in vivo.
Synthesemethoden
The synthesis of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been achieved using several methods. One of the most commonly used methods involves the reaction of 3-tert-butyl-4-hydrazinyl-1H-pyrazole with 4-methoxybenzaldehyde in the presence of acetic acid to form the intermediate product. The intermediate product is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)16-13(11-20-22-16)9-12(10-19)17(23)21-14-5-7-15(24-4)8-6-14/h5-9,11H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJPLWGJOCSGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2853102.png)
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)
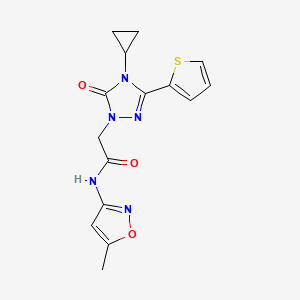
![Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2853105.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)
![7-(3-methoxyphenyl)-3-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2853111.png)
![N-(4-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-1,3-oxazol-5-yl}benzamide](/img/structure/B2853113.png)
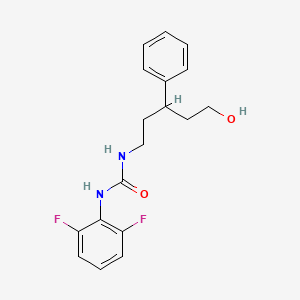
![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/no-structure.png)
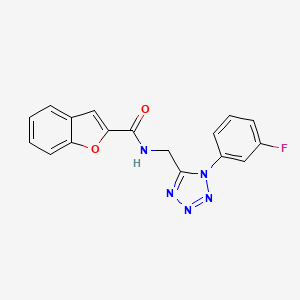
![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)
